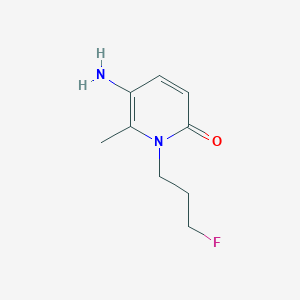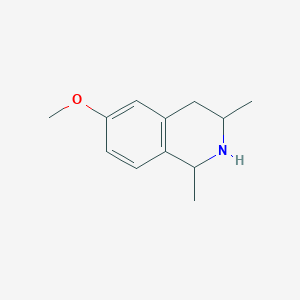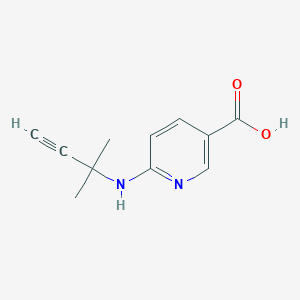
7,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C10H8Cl2O It is a chlorinated derivative of tetrahydronaphthalenone, which is a hydrogenated form of naphthalene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination of 1,2,3,4-tetrahydronaphthalen-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the rate of chlorination and prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 7,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-one can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as iron(III) chloride can also enhance the efficiency of the chlorination process.
化学反応の分析
Types of Reactions
7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthalenones
科学的研究の応用
7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7,8-dichloro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phenylethanolamine N-methyltransferase, affecting neurotransmitter levels .
類似化合物との比較
Similar Compounds
- 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one
- 6,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one
- 4-(3,4-Dichlorophenyl)-1-tetralone
Uniqueness
7,8-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific chlorination pattern, which can influence its reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with biological targets and its overall stability.
特性
CAS番号 |
1273596-31-8 |
|---|---|
分子式 |
C10H8Cl2O |
分子量 |
215.07 g/mol |
IUPAC名 |
7,8-dichloro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8Cl2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h4-5H,1-3H2 |
InChIキー |
QPKLHUCBDKDHIK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C1)C(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


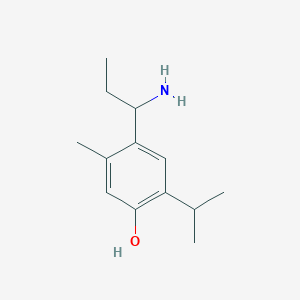
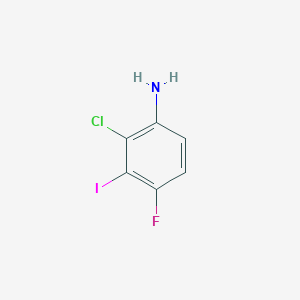
![4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318510.png)


![4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one](/img/structure/B13318520.png)
![2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13318529.png)
![4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13318532.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13318544.png)
